4,4-difluorocycloheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluorocycloheptane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClF2O2S. This compound is characterized by the presence of a sulfonyl chloride group attached to a cycloheptane ring substituted with two fluorine atoms at the 4th position. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorocycloheptane-1-sulfonyl chloride typically involves the fluorination of cycloheptane derivatives followed by sulfonylation. One common method includes the reaction of cycloheptane with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. The resulting 4,4-difluorocycloheptane is then treated with chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-difluorocycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can further modify the sulfonyl group, leading to sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonyl Fluorides: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
4,4-difluorocycloheptane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylbenzenesulfonyl chloride: Another sulfonyl chloride compound with a trifluoromethyl group instead of difluorocycloheptane.
4-chlorobenzenesulfonyl chloride: Contains a chlorobenzene ring instead of a difluorocycloheptane ring.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methane backbone.
Uniqueness
4,4-difluorocycloheptane-1-sulfonyl chloride is unique due to its cycloheptane ring structure and the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
2624129-85-5 |
---|---|
Molecular Formula |
C7H11ClF2O2S |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.